![molecular formula C7H4ClN3 B062802 4-Chloropyrido[3,4-d]pyridazine CAS No. 162022-93-7](/img/structure/B62802.png)
4-Chloropyrido[3,4-d]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloropyrido[3,4-d]pyridazine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the pyridazine family of compounds, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
4-Chloropyrido[3,4-d]pyridazine has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated for its anticancer, antiviral, and antibacterial activities. In the field of materials science, it has been used as a precursor for the synthesis of functionalized polymers and as a building block for the construction of organic electronic devices. In addition, it has been studied for its potential applications in the field of agriculture as a pesticide and herbicide.
Mecanismo De Acción
The mechanism of action of 4-Chloropyrido[3,4-d]pyridazine is not fully understood, but it is believed to act through multiple pathways. In cancer cells, it has been shown to inhibit DNA synthesis and induce apoptosis, leading to cell death. In viral infections, it has been shown to inhibit viral replication by interfering with viral DNA synthesis. In bacterial infections, it has been shown to inhibit bacterial growth by interfering with cell wall synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on its specific application. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. In viral infections, it has been shown to reduce viral load and improve immune function. In bacterial infections, it has been shown to inhibit bacterial growth and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-Chloropyrido[3,4-d]pyridazine is its diverse biological activities, which make it a promising candidate for various applications. In addition, its relatively simple synthesis method and high yield make it an attractive target for chemical synthesis. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are many future directions for the study of 4-Chloropyrido[3,4-d]pyridazine. In medicinal chemistry, further research is needed to optimize its anticancer, antiviral, and antibacterial activities. In materials science, further research is needed to explore its potential applications in the construction of organic electronic devices and functionalized polymers. In agriculture, further research is needed to optimize its use as a pesticide and herbicide. In addition, further research is needed to understand its mechanism of action and potential toxicity, which can inform its future applications.
Conclusion
In conclusion, this compound is a promising compound with diverse biological activities and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and inform its future applications.
Métodos De Síntesis
The synthesis of 4-Chloropyrido[3,4-d]pyridazine involves the reaction of 4-chloropyridine-3-carboxylic acid with hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including the formation of a hydrazone intermediate, which is then cyclized to form the final product. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, time, and catalyst concentration.
Propiedades
Número CAS |
162022-93-7 |
|---|---|
Fórmula molecular |
C7H4ClN3 |
Peso molecular |
165.58 g/mol |
Nombre IUPAC |
4-chloropyrido[3,4-d]pyridazine |
InChI |
InChI=1S/C7H4ClN3/c8-7-6-4-9-2-1-5(6)3-10-11-7/h1-4H |
Clave InChI |
LQRSVUXVKGXYBM-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C(N=NC=C21)Cl |
SMILES canónico |
C1=CN=CC2=C(N=NC=C21)Cl |
Otros números CAS |
162022-93-7 |
Sinónimos |
4-CHLOROPYRIDO[3,4-D]PYRIDAZINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



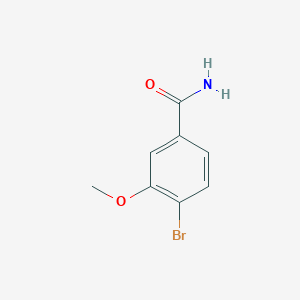

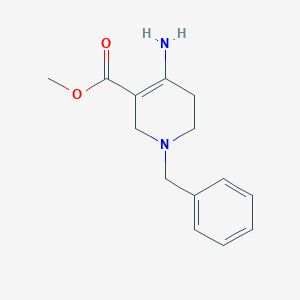
![Tert-butyl 2-[(4-chlorophenyl)thio]-2-methylpropanoate](/img/structure/B62729.png)
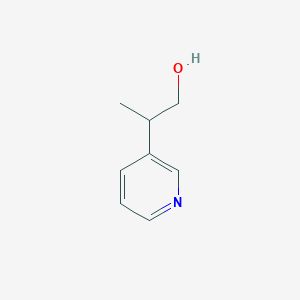
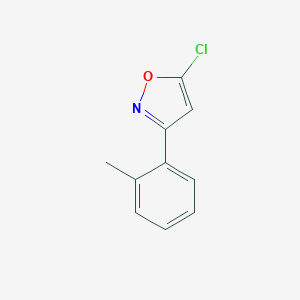

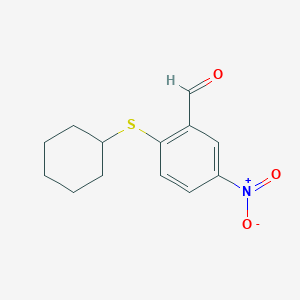

![3,3-dimethyl-2H-furo[3,2-c]pyridine](/img/structure/B62744.png)



